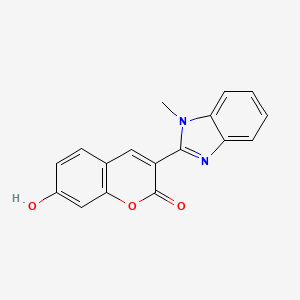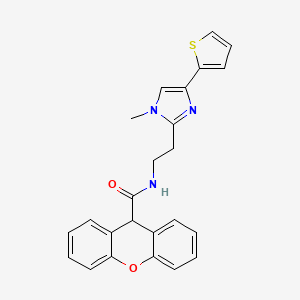![molecular formula C21H16N4O2S2 B3011092 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1207028-81-6](/img/structure/B3011092.png)
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiophene ring, a tetrahydroisoquinoline moiety, and a benzo[c][1,2,5]thiadiazole core
作用机制
Target of Action
The compound, also known as N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide, is a part of the benzo[c][1,2,5]thiadiazole (BTZ) motif . This motif has been extensively researched for use in photovoltaics or as fluorescent sensors . The BTZ group has also been researched for photocatalytic applications .
Mode of Action
The compound’s mode of action is primarily through its role as an electron acceptor . It is part of the organic π-conjugated electron donor–acceptor (D–A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors . The compound’s interaction with its targets results in changes to the optoelectronic and photophysical properties .
Biochemical Pathways
The compound affects the biochemical pathways related to photovoltaics, fluorescence, and photocatalysis . It is involved in the electron transfer process, which is crucial in these pathways .
Pharmacokinetics
Its role in photovoltaics and fluorescence suggests that it may have unique optoelectronic and photophysical properties .
Result of Action
The compound’s action results in changes to the optoelectronic and photophysical properties of the system it is part of . This can lead to improved performance in photovoltaics, increased sensitivity in fluorescent sensors, and enhanced efficiency in photocatalytic applications .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, light is a crucial factor in its role as a photocatalyst . Additionally, the compound’s performance can be affected by the presence of other molecules in the system, such as electron donors in D–A systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the thiophene-2-carbonyl chloride, which undergoes a nucleophilic substitution reaction with 1,2,3,4-tetrahydroisoquinoline to form the intermediate. This intermediate is then reacted with benzo[c][1,2,5]thiadiazole-5-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
化学反应分析
Types of Reactions
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring and the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Solvents such as acetonitrile, ethanol, or dimethyl sulfoxide are often used to dissolve the reactants and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while reduction of the carbonyl group may produce the corresponding alcohol.
科学研究应用
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
相似化合物的比较
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide can be compared with other compounds that have similar structural features:
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-sulfonamide share the thiophene ring but differ in their functional groups and overall reactivity.
Tetrahydroisoquinoline derivatives: Compounds such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have similar core structures but different substituents, leading to varied chemical and biological properties.
Benzo[c][1,2,5]thiadiazole derivatives: Compounds like benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid share the benzo[c][1,2,5]thiadiazole core but have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of these three distinct moieties, which confer a unique set of chemical and biological properties not found in other compounds.
属性
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2S2/c26-20(14-4-6-17-18(11-14)24-29-23-17)22-16-5-3-13-7-8-25(12-15(13)10-16)21(27)19-2-1-9-28-19/h1-6,9-11H,7-8,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYUHQTPXASOUNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3)C(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
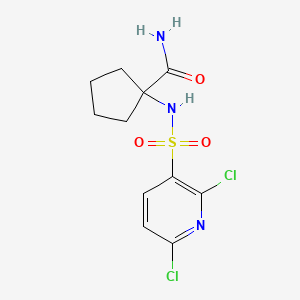

![(3Z)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]piperazin-2-one](/img/structure/B3011015.png)
![[(3-ETHYLPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B3011016.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)cyclopropanecarboxamide](/img/structure/B3011017.png)
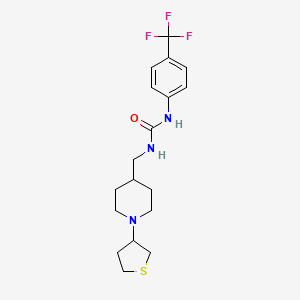
![(2E)-2-[(2-nitrophenyl)methylidene]-1H,2H-naphtho[2,1-b]thiophen-1-one](/img/structure/B3011020.png)
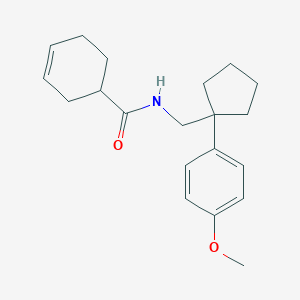
![N-(4-CHLOROPHENYL)-2-({5-PHENYL-[1,2,4]TRIAZOLO[3,4-B][1,3]THIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B3011023.png)
![2-(2,4-difluorophenyl)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B3011024.png)
![(1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B3011028.png)
![N-(2-methoxyphenyl)-1-methyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B3011029.png)
